

Application Notes and Protocols for Cellular Labeling with IR-797 Chloride

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Compound of Interest		
Compound Name:	IR-797 chloride	
Cat. No.:	B15556528	Get Quote

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Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye utilized for the fluorescent labeling of cells. Its application is particularly advantageous for in vivo cell tracking studies due to the deep tissue penetration and low autofluorescence in the NIR spectrum (700-900 nm). These characteristics enable sensitive and high-resolution monitoring of cell migration, proliferation, and localization in various research areas, including immunology, oncology, and regenerative medicine. This document provides a detailed protocol for labeling cells with **IR-797 chloride**, along with methods for assessing labeling efficiency and cytotoxicity.

Principle of Labeling: **IR-797 chloride** is a lipophilic, cationic dye. The labeling mechanism is based on the intercalation of the dye's nonpolar polymethine chain into the lipid bilayer of the cell membrane. This process is driven by hydrophobic interactions and results in stable, long-term fluorescent labeling of the cell membrane. The dye is then distributed among daughter cells upon cell division, allowing for multigenerational tracking.

Materials and Reagents

- IR-797 chloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Phosphate-Buffered Saline (PBS), sterile
- Complete cell culture medium
- Fetal Bovine Serum (FBS)
- Cells of interest (e.g., lymphocytes, cancer cell lines)
- Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) for viability assessment
- Flow cytometer
- Fluorescence microscope
- Hemocytometer or automated cell counter
- Microcentrifuge tubes
- Incubator (37°C, 5% CO₂)

Experimental Protocols Preparation of IR-797 Chloride Stock Solution

Proper dissolution of **IR-797 chloride** is critical to prevent aggregation, which can lead to fluorescence quenching and inconsistent labeling.

- Reconstitution: Prepare a 1 mM stock solution of IR-797 chloride by dissolving the
 appropriate amount of dye powder in anhydrous DMSO. For example, to prepare 1 mL of a 1
 mM stock solution (MW: 505.53 g/mol), dissolve 0.506 mg of IR-797 chloride in 1 mL of
 anhydrous DMSO.
- Vortexing: Vortex the solution thoroughly until the dye is completely dissolved. The solution should be a clear, dark green color.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.



Protocol for Labeling Cells with IR-797 Chloride

This protocol is a general guideline. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.

- Cell Preparation: Harvest cells and wash them once with pre-warmed (37°C) serum-free culture medium or PBS to remove any residual serum proteins that may interfere with labeling.
- Cell Count and Resuspension: Count the cells and resuspend the cell pellet in pre-warmed, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.
- Labeling: Add the IR-797 chloride stock solution to the cell suspension to achieve the
 desired final concentration. A starting concentration of 5-10 μM is recommended. For
 sensitive cell types, a lower concentration range of 1-5 μM should be tested. For robust
 labeling of lymphocytes, a concentration of up to 20 μM for 30 minutes has been reported to
 be effective for a similar dye, NIR-797 isothiocyanate, without causing toxicity.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently agitate the cell suspension every 10 minutes to ensure uniform labeling.
- Stopping the Reaction: Stop the labeling reaction by adding 5 volumes of complete culture medium containing at least 10% FBS. The serum proteins will bind to any unbound dye.
- Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the
 cell pellet twice with 10 mL of complete culture medium or PBS to remove any residual
 unbound dye.
- Final Resuspension: Resuspend the final cell pellet in the appropriate volume of complete culture medium for your downstream application (e.g., in vitro culture, in vivo injection, or flow cytometry analysis).

Assessment of Labeling Efficiency

Flow cytometry is the recommended method for quantifying the percentage of labeled cells and the fluorescence intensity.



- Sample Preparation: Resuspend both labeled and unlabeled (control) cells at a concentration of 1 x 10⁶ cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).
- Acquisition: Analyze the cells using a flow cytometer equipped with a laser that can excite IR-797 (e.g., 785 nm laser) and an appropriate emission filter (e.g., >800 nm).
- Analysis: Use the unlabeled control cells to set the negative gate. The percentage of cells in the positive gate will represent the labeling efficiency. The mean fluorescence intensity (MFI) can be used to quantify the brightness of the labeled cells.

Assessment of Cell Viability

It is crucial to determine the effect of the labeling procedure on cell health. A simple viability staining with PI or 7-AAD can be performed.

- Staining: To a 1 mL aliquot of both labeled and unlabeled cells (1 x 10⁶ cells/mL), add PI or 7-AAD at the manufacturer's recommended concentration.
- Incubation: Incubate the cells for 5-15 minutes on ice and protected from light.
- Analysis: Analyze the cells by flow cytometry. Live cells will exclude the dye, while dead or
 dying cells with compromised membranes will be stained. Compare the percentage of viable
 cells between the labeled and unlabeled populations.

Data Presentation



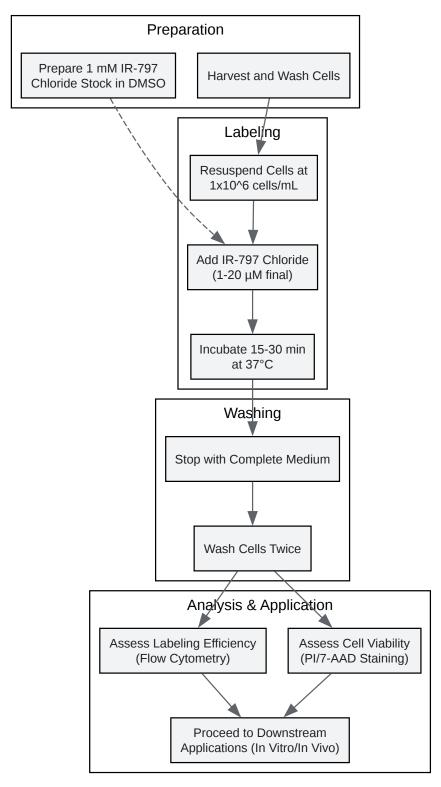
Parameter	Recommended Range	Notes
IR-797 Chloride Stock Solution	1 mM in anhydrous DMSO	Store at -20°C, protected from light.
Working Concentration	1 - 20 μΜ	Optimization is crucial. Start with 5-10 μM .
Cell Density for Labeling	1 x 10 ⁶ cells/mL	Ensures uniform exposure to the dye.
Incubation Time	15 - 30 minutes	Longer times may increase toxicity.
Incubation Temperature	37°C	Physiological temperature is optimal for membrane dynamics.
Excitation Wavelength (Max)	~797 nm (in methanol)	Optimal excitation may vary slightly in aqueous/lipid environments.
Emission Wavelength (Max)	>800 nm	Use appropriate long-pass filters for detection.

Assessment	Method	Expected Outcome
Labeling Efficiency	Flow Cytometry	>95% of cells should be fluorescently labeled.
Cell Viability	PI or 7-AAD Staining & Flow Cytometry	>95% viability compared to unlabeled controls.

Mandatory Visualizations



Experimental Workflow for IR-797 Chloride Cell Labeling



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Caption: Workflow for labeling cells with IR-797 chloride.



IR-797 Chloride (in solution) Intercalation (Hydrophobic Interaction) Cell Membrane (Lipid Bilayer) Stable Integration

Labeled Cell (Fluorescent Membrane)

Mechanism of IR-797 Chloride Cellular Labeling

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Caption: Mechanism of IR-797 chloride cell labeling.

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